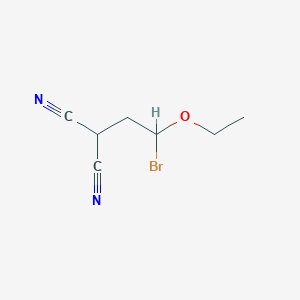
(2-Bromo-2-ethoxyethyl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-2-ethoxyethyl)propanedinitrile: is a chemical compound with the molecular formula C6H8BrNO2. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-ethoxyethyl)propanedinitrile typically involves the reaction of ethyl bromoacetate with malononitrile in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the bromoacetate, followed by the addition of the malononitrile group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced catalytic systems and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-2-ethoxyethyl)propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield a nitrile derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Bromo-2-ethoxyethyl)propanedinitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: Industrially, it is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (2-Bromo-2-ethoxyethyl)propanedinitrile involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can act as a leaving group, facilitating various chemical reactions. The ethoxy and nitrile groups contribute to its reactivity and ability to form stable intermediates.
Comparaison Avec Des Composés Similaires
- (2-Bromoethyl)propanedinitrile
- (2-Ethoxyethyl)propanedinitrile
- (2-Bromo-2-methoxyethyl)propanedinitrile
Comparison: (2-Bromo-2-ethoxyethyl)propanedinitrile is unique due to the presence of both the bromo and ethoxy groups, which enhance its reactivity and versatility in chemical synthesis. Compared to (2-Bromoethyl)propanedinitrile, it has an additional ethoxy group, which can influence its solubility and reactivity. Similarly, compared to (2-Ethoxyethyl)propanedinitrile, the presence of the bromine atom provides additional sites for chemical modification.
Propriétés
Numéro CAS |
191531-13-2 |
|---|---|
Formule moléculaire |
C7H9BrN2O |
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
2-(2-bromo-2-ethoxyethyl)propanedinitrile |
InChI |
InChI=1S/C7H9BrN2O/c1-2-11-7(8)3-6(4-9)5-10/h6-7H,2-3H2,1H3 |
Clé InChI |
JAGIHWLUZHYUSX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(C#N)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



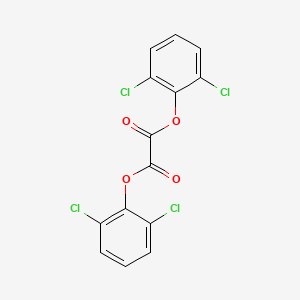
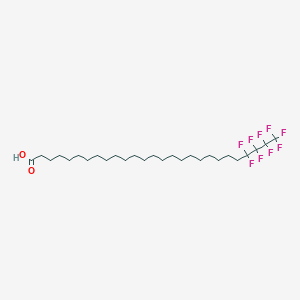
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)

![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
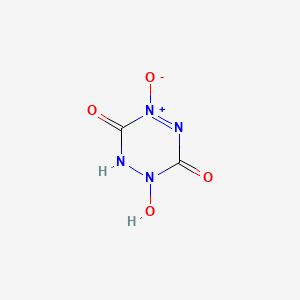
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

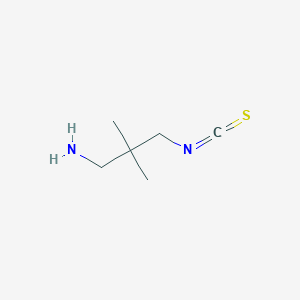
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
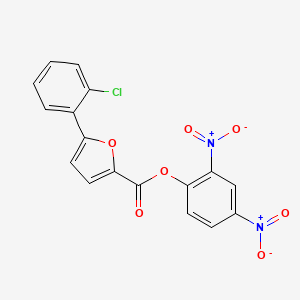
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)

